N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide
Description
Properties
CAS No. |
91194-41-1 |
|---|---|
Molecular Formula |
C11H17N3O3S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-18(16,17)14-10-7-5-4-6-9(10)11(15)13-12/h4-7,14H,2-3,8,12H2,1H3,(H,13,15) |
InChI Key |
XKKBWBZPYRUCCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide typically involves the reaction of 2-(hydrazinecarbonyl)benzenesulfonamide with butane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Condensation Reactions
The hydrazinecarbonyl group (–CONHNH₂) reacts with aldehydes/ketones to form hydrazones. For example:
-
Reaction with benzaldehyde yields N-[2-(benzylidenehydrazinecarbonyl)phenyl]butane-1-sulfonamide via dehydration .
-
IR spectroscopy confirms the formation of a C=N bond (υ ≈ 1630–1640 cm⁻¹) .
Typical Conditions :
Nucleophilic Substitution
The sulfonamide nitrogen participates in nucleophilic substitution with alkyl halides or acyl chlorides:
-
Reaction with methyl iodide forms N-methylated derivatives (e.g., N-methyl-N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide).
-
Sodium hydride (NaH) in THF enhances reactivity.
Example Reaction Pathway :
Oxidation-Reduction Reactions
-
Oxidation : The hydrazine moiety (–NHNH₂) oxidizes to an azo group (–N=N–) under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the hydrazine group to an amine (–NH₂).
Biological Interactions
The compound inhibits enzymes by covalent binding:
-
The hydrazinecarbonyl group forms Schiff bases with lysine residues in enzyme active sites (e.g., GCN2 kinase inhibition) .
-
Demonstrated antibacterial activity due to sulfonamide-mediated folate pathway disruption .
Spectral Characterization
Key IR and NMR data for reaction products:
| Functional Group | IR Absorption (cm⁻¹) | NMR (¹H, δ ppm) |
|---|---|---|
| Hydrazinecarbonyl (C=O) | 1674 | 9.2–9.8 (NH, broad) |
| Sulfonamide (SO₂) | 1374–1357 (s), 1144–1135 (as) | 3.1–3.4 (SO₂NH) |
| Azo (N=N) | 1600–1590 | 7.5–8.1 (aromatic) |
Reaction Optimization
Critical parameters for high-yield synthesis:
-
Solvent Choice : Dichloromethane improves sulfonylation efficiency.
-
Temperature : Reflux conditions (≥70°C) accelerate condensation reactions .
-
Catalysts : FeCl₂ or NaHSO₃ enhances S-N coupling in multicomponent reactions .
Stability and Reactivity
Scientific Research Applications
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s structure differs from related derivatives in key substituents (Table 1):
Key Observations :
- Electron-withdrawing groups (e.g., methyl in , dimethylamino in ) influence electronic properties, affecting reactivity and binding interactions.
Key Observations :
- High yields (≥85%) are achievable for hydrazinecarbonyl derivatives, though bulky substituents (e.g., adamantane in ) may reduce efficiency.
- The target compound’s synthesis is comparable to Schiff base formations in , but sulfonylation requires precise control to avoid side reactions.
Physicochemical and Spectroscopic Properties
Melting Points and Stability
Spectroscopic Data (NMR and HRMS)
Key Observations :
Anticancer Activity
Metal Ion Sensing
- The dansyl probe detects Zn²⁺ via fluorescence quenching (λₑₓ = 340 nm, λₑₘ = 510 nm). The target compound’s hydrazinecarbonyl group could similarly chelate metals, though its sulfonamide chain may alter selectivity.
Biological Activity
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a hydrazinecarbonyl group attached to a phenyl ring and a butane sulfonamide moiety. This unique structure is believed to contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with hydrazinecarboxamide structures demonstrate moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis. The activity is often assessed using Minimum Inhibitory Concentration (MIC) assays, where compounds are tested against drug-susceptible and resistant strains .
- Anticancer Properties : Research indicates that sulfonamide derivatives can inhibit key kinases involved in cancer progression. For instance, this compound may interfere with the activity of protein kinases implicated in various malignancies .
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in neurodegenerative diseases. Some derivatives have shown promising IC50 values, indicating their potential as therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit enzymes such as AChE suggests a mechanism that could be beneficial in treating conditions like Alzheimer's disease. Molecular docking studies indicate that it may act as a non-covalent inhibitor, positioning itself near the active site of the enzyme .
- Targeting Kinase Activity : By inhibiting specific kinases involved in cellular signaling pathways, this compound may disrupt cancer cell proliferation and survival. The inhibition of kinases such as GCN2 has been highlighted as a potential therapeutic strategy in oncology .
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated the antimycobacterial properties of various hydrazine derivatives, including this compound. Results indicated that certain derivatives exhibited MIC values below 250 µM against Mycobacterium tuberculosis strains, showcasing their potential in treating tuberculosis .
- Neuroprotective Effects : Research on related hydrazine compounds has shown significant inhibition of AChE and BuChE, suggesting neuroprotective effects. The most potent compounds demonstrated lower IC50 values than established drugs like rivastigmine, indicating their potential for further development .
- Cancer Treatment Potential : Investigations into the anticancer effects of sulfonamide derivatives have revealed their ability to inhibit growth in various cancer cell lines. The focus on GCN2 inhibition presents a novel approach to cancer therapy, particularly for tumors resistant to conventional treatments .
Q & A
Q. What synthetic routes are commonly used to prepare N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide, and what are critical reaction conditions?
The synthesis typically involves multi-step reactions, starting with sulfonylation of hydrazine derivatives or coupling of hydrazide intermediates with sulfonyl chlorides. Key steps include:
- Hydrazinecarboxylation : Reacting 2-aminophenyl precursors with hydrazine derivatives under reflux in ethanol (yields ~60–80%) .
- Sulfonylation : Introducing the butane-1-sulfonamide group using sulfonyl chlorides in the presence of pyridine or triethylamine as a base . Critical conditions include temperature control (60–80°C), anhydrous solvents, and purification via recrystallization (ethanol/water mixtures). Challenges include side reactions (e.g., Michael adduct formation), requiring careful monitoring by TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are effective for structural characterization?
- X-ray Diffraction (XRD) : Resolves polymorphism by identifying space groups (e.g., tetragonal vs. monoclinic) and hydrogen-bonding networks (Table 1, ).
- NMR : Confirms hydrazide-hydrazone tautomerism via NH proton signals (δ 10–12 ppm) and sulfonamide group integration .
- FT-IR : Validates carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yields or byproduct formation during optimization?
- Side Reaction Mitigation : Use microwave-assisted synthesis to reduce reaction times and minimize byproducts (e.g., tetramide formation in ) .
- Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound from Michael adducts or dimeric byproducts .
- Kinetic Analysis : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify optimal quenching points .
Q. What role does polymorphism play in the pharmacological activity of this compound?
Polymorphs (e.g., tetragonal vs. monoclinic) exhibit distinct hydrogen-bonding networks (Table 1, ), affecting solubility and bioavailability.
- Tetragonal Form : Enhanced aqueous solubility due to 3D supramolecular networks via N–H···O and C–H···π interactions .
- Bioactivity Correlation : Compare polymorphic forms in vitro (e.g., antimicrobial assays) to assess activity differences. Hydrazide-hydrazone moieties may enhance metal chelation, relevant for antimicrobial or anticancer applications .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking Studies : Use software like AutoDock to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase or zinc-dependent enzymes) .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to prioritize synthetic targets .
Methodological Considerations
Table 1 : Hydrogen-Bond Geometry for Tetragonal Polymorph (Adapted from )
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
|---|---|---|---|---|
| N2–H2A···O1 | 0.91 | 2.02 | 2.918 | 171 |
| O3–H3B···N1 | 0.84 | 1.85 | 2.605 | 148 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
